2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions. Subsequent steps involve the introduction of the 3,4-dimethoxyphenyl and 2,4-dimethylphenyl groups via substitution reactions. The final step usually involves acylation to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutyronitrile: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
Verapamil: Contains similar aromatic groups but has a different pharmacological profile.
Uniqueness
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15-5-7-18(16(2)11-15)25-23(29)14-27-9-10-28-20(24(27)30)13-19(26-28)17-6-8-21(31-3)22(12-17)32-4/h5-13H,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRJDMZZFWWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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